molecular formula C22H26FNO B2990158 1-[3-(4-Fluorophenyl)azepan-1-yl]-4-phenylbutan-1-one CAS No. 1705815-53-7

1-[3-(4-Fluorophenyl)azepan-1-yl]-4-phenylbutan-1-one

Cat. No.: B2990158
CAS No.: 1705815-53-7
M. Wt: 339.454
InChI Key: ZALJOWFZKJMTIN-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)azepan-1-yl]-4-phenylbutan-1-one is a chemical compound that belongs to the class of azepane derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications and biological activities.

Preparation Methods

The synthesis of 1-[3-(4-Fluorophenyl)azepan-1-yl]-4-phenylbutan-1-one involves several steps. One common synthetic route includes the reaction of 4-fluorobenzylamine with 1-bromo-3-chloropropane to form an intermediate, which is then reacted with phenylbutanone under specific conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-[3-(4-Fluorophenyl)azepan-1-yl]-4-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

1-[3-(4-Fluorophenyl)azepan-1-yl]-4-phenylbutan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenyl)azepan-1-yl]-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

1-[3-(4-Fluorophenyl)azepan-1-yl]-4-phenylbutan-1-one can be compared with other similar compounds, such as:

    (4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone: This compound has a similar structure but with a chlorine atom instead of a phenyl group.

    (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone: This compound contains a pyridine ring instead of a phenyl group.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of similar compounds.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)azepan-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO/c23-21-14-12-19(13-15-21)20-10-4-5-16-24(17-20)22(25)11-6-9-18-7-2-1-3-8-18/h1-3,7-8,12-15,20H,4-6,9-11,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALJOWFZKJMTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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